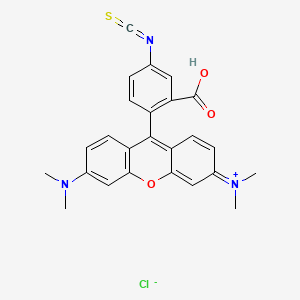
Rhodamine B, tetramethyl-, isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodamine B, tetramethyl-, isothiocyanate is a fluorescent dye widely used in various scientific fields. Known for its strong two-photon absorption at approximately 830 nm, this compound is particularly valuable in fluorescence microscopy and other imaging techniques . Its chemical structure allows it to bind to proteins and other biomolecules, making it a versatile tool in biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B, tetramethyl-, isothiocyanate typically involves the reaction of Rhodamine B with tetramethylrhodamine isothiocyanate. The process generally requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine B, tetramethyl-, isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophiles: Amines and thiols are common nucleophiles that react with this compound.
Solvents: DMF, dichloromethane (DCM), and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and other bases are often employed to facilitate reactions.
Major Products: The primary products of these reactions are derivatives where the isothiocyanate group has been replaced or modified, often resulting in conjugates with proteins or other biomolecules.
Wissenschaftliche Forschungsanwendungen
Rhodamine B, tetramethyl-, isothiocyanate is extensively used in:
Chemistry: As a fluorescent marker in various analytical techniques.
Biology: For labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: In diagnostic assays and imaging techniques to track cellular processes and disease markers.
Industry: In the development of fluorescent probes and sensors for environmental and industrial monitoring.
Wirkmechanismus
The compound exerts its effects primarily through its ability to fluoresce upon excitation by light. The isothiocyanate group allows it to form stable covalent bonds with amino groups in proteins, enabling its use as a fluorescent tag. The fluorescence mechanism involves the absorption of light, followed by the emission of light at a longer wavelength, which is detected in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein Isothiocyanate (FITC): Widely used in similar applications but with different excitation and emission wavelengths.
Texas Red: A sulfonyl chloride derivative used for similar purposes but with distinct chemical properties.
Uniqueness: Rhodamine B, tetramethyl-, isothiocyanate is unique due to its strong two-photon absorption, making it particularly useful in advanced imaging techniques that require deep tissue penetration and reduced photodamage.
Eigenschaften
CAS-Nummer |
6749-36-6 |
|---|---|
Molekularformel |
C25H22ClN3O3S |
Molekulargewicht |
480 g/mol |
IUPAC-Name |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;/h5-13H,1-4H3;1H |
InChI-Schlüssel |
ZIDZWKOOWSJOJR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
Key on ui other cas no. |
6749-36-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















